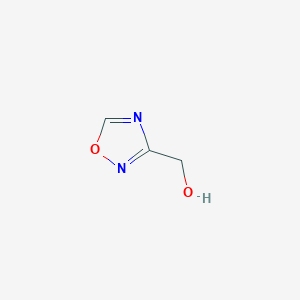

(1-ethyl-2-sulfanyl-1H-imidazol-5-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

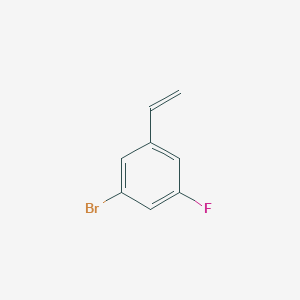

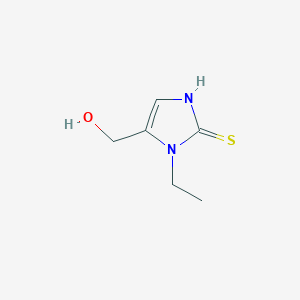

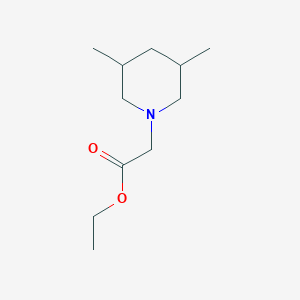

“(1-ethyl-2-sulfanyl-1H-imidazol-5-yl)methanol” is a chemical compound with the molecular formula C6H10N2OS and a molecular weight of 158.22 . It is a derivative of imidazole, a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of “(1-ethyl-2-sulfanyl-1H-imidazol-5-yl)methanol” consists of an imidazole ring with an ethyl group and a sulfanyl group attached to one of the carbon atoms, and a methanol group attached to the carbon atom at the 5-position of the imidazole ring .Scientific Research Applications

Nucleophilic Reactivity

Research on similar imidazole derivatives, such as 1,4,5-trisubstituted 2,3-dihydro-1H-imidazole-2-thiones, highlights their ambivalent nucleophilicity, reacting via the S- or N(3)-atom. These compounds can undergo nucleophilic addition reactions to yield corresponding sulfanyl fumarates and carboxamides, as demonstrated in studies like that by Mlostoń et al. (2008) (Mlostoń, Gendek, Linden, & Heimgartner, 2008).

Synthesis and Structure of Complexes

Banerjee et al. (2013) explored the synthesis and structure of copper complexes involving imidazole derivatives. Their work demonstrates how ethylation of imidazole acetates leads to various metallic complexes, providing insights into the coordination chemistry and potential applications in material science (Banerjee et al., 2013).

Conversion into Carbonyl Compounds

Imidazole derivatives can be converted into carbonyl compounds. Ohta et al. (1987) showed the synthesis of (1-methyl-1H-imidazol-2-yl) methanol derivatives, highlighting their role as masked forms of carbonyl groups and synthons in organic synthesis (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).

Synthesis of Pyrithione Derivatives

Pyrithione derivatives, like the one studied by Balewski et al. (2019), involve reactions of imidazole derivatives with copper chloride. Such studies contribute to the development of fungicides and bactericides (Balewski, Sa̧czewski, & Gdaniec, 2019).

Antiprotozoal Activity

The work by Pérez-Villanueva et al. (2013) on benzimidazole derivatives, structurally related to imidazole compounds, reveals their potent antiprotozoal activity, offering potential therapeutic applications (Pérez‐Villanueva et al., 2013).

Corrosion Inhibition

Imidazole derivatives are investigated for their corrosion inhibition properties. Studies like the one by Ammal et al. (2018) assess the effectiveness of these compounds in protecting metals against corrosion, thus having applications in material science and engineering (Ammal, Prajila, & Joseph, 2018).

properties

IUPAC Name |

3-ethyl-4-(hydroxymethyl)-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2OS/c1-2-8-5(4-9)3-7-6(8)10/h3,9H,2,4H2,1H3,(H,7,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGDGGYXZKWDFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CNC1=S)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629365 |

Source

|

| Record name | 1-Ethyl-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-ethyl-2-sulfanyl-1H-imidazol-5-yl)methanol | |

CAS RN |

98412-27-2 |

Source

|

| Record name | 1-Ethyl-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride](/img/structure/B1322698.png)

![6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine](/img/structure/B1322699.png)

![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride](/img/structure/B1322711.png)